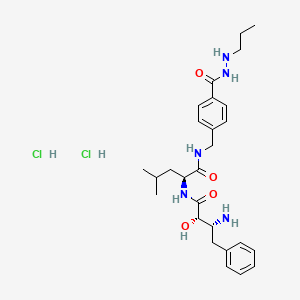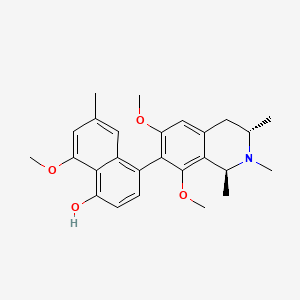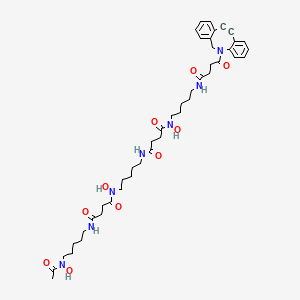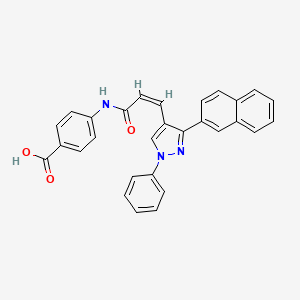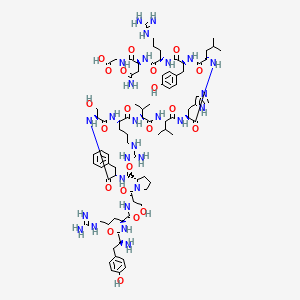
Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse is a peptide fragment derived from the myelin oligodendrocyte glycoprotein, which is a component of the central nervous system. This glycoprotein is present on the surface of oligodendrocytes and myelin sheaths. The specific fragment, Myelin Oligodendrocyte Glycoprotein (40-54), is known for its role in immunological studies, particularly in the context of autoimmune diseases like multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myelin Oligodendrocyte Glycoprotein (40-54) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group, typically using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of Myelin Oligodendrocyte Glycoprotein (40-54) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptides are then lyophilized to obtain a stable powder form for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Myelin Oligodendrocyte Glycoprotein (40-54) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity or stability. These modifications help in understanding the peptide’s role in biological systems .
Scientific Research Applications
Myelin Oligodendrocyte Glycoprotein (40-54) is extensively used in scientific research, particularly in:
Immunology: Studying autoimmune responses in diseases like multiple sclerosis.
Neuroscience: Investigating the role of myelin and oligodendrocytes in the central nervous system.
Drug Development: Screening potential therapeutic agents targeting autoimmune diseases.
Biochemistry: Understanding protein-protein interactions and peptide binding affinities.
Mechanism of Action
Myelin Oligodendrocyte Glycoprotein (40-54) exerts its effects by binding to specific receptors on CD8 T cells. This binding activates the T cells, leading to an immune response. The peptide fragment is presented in association with the H-2Db protein, which is crucial for its recognition by T cells. This interaction is pivotal in the development of autoimmune responses in experimental models .
Comparison with Similar Compounds
Similar Compounds
Myelin Oligodendrocyte Glycoprotein (35-55): Another peptide fragment used in similar studies.
Myelin Oligodendrocyte Glycoprotein (44-54): A shorter fragment with partial activity in inducing autoimmune responses.
Uniqueness
Myelin Oligodendrocyte Glycoprotein (40-54) is unique due to its specific amino acid sequence, which retains the full capability of inducing paralytic disease in experimental models. This makes it a valuable tool in studying the mechanisms of autoimmune diseases and developing potential therapies .
Properties
Molecular Formula |
C84H127N27O21 |
|---|---|
Molecular Weight |
1851.1 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1 |
InChI Key |
DTYYQMITEJFQEB-AOQQEYLFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
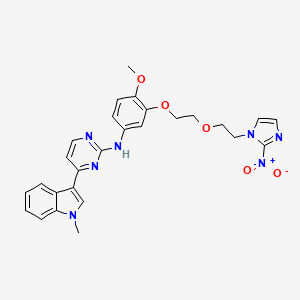
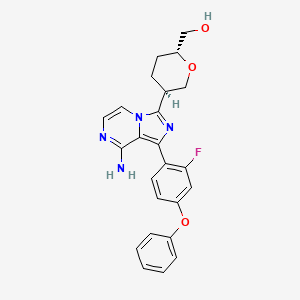
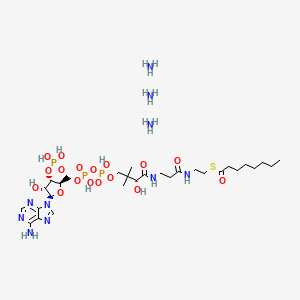
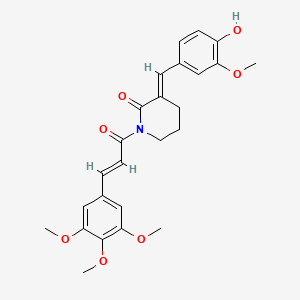
![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)



